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Executive Summary
Bimiralisib (PQR309) is an orally bioavailable small molecule that acts as a dual inhibitor of

the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling

pathways.[1] As a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and a direct, ATP-

competitive inhibitor of both mTORC1 and mTORC2 complexes, bimiralisib targets a central

hub for cellular growth, proliferation, and survival that is frequently dysregulated in lymphoma.

[1][2][3] Preclinical and clinical studies have demonstrated its activity against a range of

lymphoma subtypes, including in models with resistance to other targeted agents.[4][5] This

technical guide provides an in-depth overview of bimiralisib's mechanism of action, supported

by quantitative data, detailed experimental protocols, and visualizations of the key signaling

pathways involved.

Core Mechanism: Dual Inhibition of PI3K and mTOR
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a

multitude of cellular processes, including cell growth, metabolism, and survival.[6] Its activation

is a common feature in many cancers, including various types of lymphoma, making it a prime

target for therapeutic intervention.[7]

Bimiralisib exerts its anti-lymphoma effects by simultaneously inhibiting two key nodes in this

pathway:
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Phosphoinositide 3-Kinase (PI3K): Bimiralisib inhibits all four class I PI3K isoforms (α, β, γ,

and δ).[8] This broad inhibition is significant as it can potentially circumvent the resistance

mechanisms that may arise from the redundancy of PI3K isoforms.[4]

Mammalian Target of Rapamycin (mTOR): The drug directly inhibits both mTORC1 and

mTORC2 complexes in an ATP-competitive manner.[2][3] This dual TORC inhibition is crucial

because mTORC1 inhibition alone can lead to a feedback activation of AKT via mTORC2, a

potential resistance mechanism that bimiralisib is designed to overcome.[2]

By blocking both PI3K and mTOR, bimiralisib effectively shuts down downstream signaling,

leading to a reduction in the phosphorylation of key effectors like AKT and S6 ribosomal

protein. This dual blockade is intended to be more potent than inhibiting either PI3K or mTOR

alone.[8]

Signaling Pathway Modulation
The primary mechanism of bimiralisib is the inhibition of the PI3K/AKT/mTOR signaling

pathway. The following diagram illustrates the key components of this pathway and the points

of inhibition by bimiralisib.
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Bimiralisib's inhibition of the PI3K/AKT/mTOR signaling pathway.
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Beyond its primary targets, proteomic and transcriptomic analyses of lymphoma cells treated

with bimiralisib have revealed modulation of a broader range of signaling pathways and

cellular processes. These include:

B-Cell Receptor (BCR) Signaling: Sensitivity to bimiralisib has been associated with high

expression of genes in the BCR pathway.[4]

NFκB Pathway[7]

MAPK/RAS Signaling[7]

Myc Pathway[5][7]

Apoptosis and Cell Cycle Regulation[5][7]

mRNA Processing and Glycolysis[7]

This broad impact on multiple oncogenic pathways likely contributes to its anti-lymphoma

activity.

In Vitro and Preclinical Efficacy
Bimiralisib has demonstrated significant anti-proliferative activity across a large panel of

lymphoma cell lines.

Anti-Proliferative Activity
Lymphoma Subtype Median IC50 (nM)

95% Confidence Interval
(nM)

Diffuse Large B-cell

Lymphoma (DLBCL)
166 128 - 343

Mantle Cell Lymphoma (MCL) 235 155 - 381

Splenic Marginal Zone

Lymphoma (SMZL)
214 188 - 304
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Data from a study on 40 lymphoma cell lines treated with increasing doses of bimiralisib for 72

hours.[9]

Notably, there was no significant difference in sensitivity between the activated B-cell like

(ABC) and germinal center B-cell (GCB) subtypes of DLBCL.[4][9] The primary mechanism of

action for this anti-proliferative effect is cell cycle arrest at the G1 phase, with apoptosis being

induced in a smaller subset of cell lines.[4][10][11]

Activity in Resistant Models
A key finding from preclinical studies is bimiralisib's activity in lymphoma cell lines with both

primary and secondary resistance to the PI3Kδ inhibitor, idelalisib.[4][7] This suggests that the

broader inhibition of all PI3K isoforms and the simultaneous targeting of mTOR can overcome

resistance mechanisms specific to more selective PI3K inhibitors.

Clinical Efficacy and Safety in Lymphoma
Bimiralisib has been evaluated in Phase I and II clinical trials for patients with relapsed or

refractory lymphomas.

Clinical Trial Design and Dosing
A Phase I/II study (NCT02249429) evaluated the safety and efficacy of bimiralisib in patients

with relapsed or refractory lymphoma.[12] The study explored continuous daily oral dosing at

60 mg and 80 mg.[2][13] The maximum tolerated dose (MTD) in a prior study in solid tumors

was established at 80 mg once daily.[2][12] Due to toxicity with continuous dosing, intermittent

schedules have also been explored.[1][6]

Clinical Response
In a study of 50 patients with various lymphoma histologies, the following overall response

rates were observed with continuous dosing:
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Histology
Number of
Patients

Overall
Response
Rate (ORR)

Complete
Response
(CR)

Partial
Response
(PR)

Stable
Disease
(SD)

Overall 50 14% 4% 10% 36%

Diffuse Large

B-cell

Lymphoma

(DLBCL)

17 - - - -

Follicular

Lymphoma

(FL)

9 - - - -

T-cell

Lymphoma
8 - - - -

Data from a Phase I/II study in heavily pretreated patients.[3][13] The majority of patients had

received a median of 5 prior lines of treatment.[3][13]

Safety and Tolerability
The clinical use of bimiralisib has been associated with significant on-target toxicities, which

are common for inhibitors of the PI3K/mTOR pathway.

Adverse Event (Grade ≥3) Percentage of Patients

Hyperglycemia 24%

Thrombocytopenia 22%

Neutropenia 20%

Diarrhea 12%

Data from a Phase I/II study with 60 mg and 80 mg continuous dosing.[2][13] Overall, 70% of

patients experienced a grade 3 treatment-emergent adverse event, and 34% had a grade 4

event.[2][13] 28% of patients discontinued treatment due to toxicity.[2][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/publication/355709862_A_Phase_II_Study_to_Assess_the_Safety_and_Efficacy_of_the_Dual_mTORC12_and_PI3K_Inhibitor_Bimiralisib_PQR309_in_Relapsed_Refractory_Lymphoma
https://pubmed.ncbi.nlm.nih.gov/34901759/
https://www.researchgate.net/publication/355709862_A_Phase_II_Study_to_Assess_the_Safety_and_Efficacy_of_the_Dual_mTORC12_and_PI3K_Inhibitor_Bimiralisib_PQR309_in_Relapsed_Refractory_Lymphoma
https://pubmed.ncbi.nlm.nih.gov/34901759/
https://www.benchchem.com/product/b560068?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8660000/
https://pubmed.ncbi.nlm.nih.gov/34901759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8660000/
https://pubmed.ncbi.nlm.nih.gov/34901759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8660000/
https://pubmed.ncbi.nlm.nih.gov/34901759/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The significant incidence of hyperglycemia is a direct consequence of inhibiting the

PI3K/AKT/mTOR pathway, which plays a key role in insulin signaling.[2] Management of this

side effect often requires oral antihyperglycemic agents or insulin.[2][13]

Experimental Protocols
In Vitro Anti-Proliferative Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of bimiralisib in

lymphoma cell lines.

Methodology:

Lymphoma cell lines are seeded in 96-well plates at an appropriate density.

Cells are treated with increasing concentrations of bimiralisib or a vehicle control (e.g.,

DMSO).

Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

is added to each well and incubated for an additional 4 hours.

The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a

solution of SDS in HCl).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

IC50 values are calculated by plotting the percentage of cell viability against the log of the

drug concentration and fitting the data to a sigmoidal dose-response curve.[9]

Western Blot Analysis for Phospho-Protein Levels
Objective: To assess the effect of bimiralisib on the phosphorylation of key proteins in the

PI3K/mTOR signaling pathway.

Methodology:
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Lymphoma cells are treated with bimiralisib or a vehicle control for a specified time.

In some experiments, cells may be stimulated (e.g., with anti-IgM) to activate the BCR

pathway.[4]

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g.,

PVDF or nitrocellulose).

The membrane is blocked with a blocking agent (e.g., non-fat milk or bovine serum albumin)

to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for the phosphorylated and total

forms of the proteins of interest (e.g., p-AKT (Ser473), total AKT, p-mTOR, etc.).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

The protein bands are visualized using a chemiluminescent substrate and an imaging

system.

The following diagram outlines the general workflow for a Western blot experiment.
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A generalized workflow for Western blot analysis.
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Conclusion
Bimiralisib is a potent dual inhibitor of the PI3K and mTOR pathways with demonstrated

preclinical activity in a wide range of lymphoma models, including those with acquired

resistance to other targeted therapies. Its mechanism of action is centered on the

comprehensive shutdown of the PI3K/AKT/mTOR signaling cascade, leading to cell cycle

arrest and, in some cases, apoptosis. While clinical activity has been observed in heavily

pretreated lymphoma patients, its utility is tempered by a significant on-target toxicity profile,

particularly hyperglycemia. Future development of bimiralisib in lymphoma may focus on

intermittent dosing schedules, combination therapies, and patient selection based on

biomarkers to enhance its therapeutic index.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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